molecular formula C14H19NO3 B311858 Ethyl 3-(pentanoylamino)benzoate

Ethyl 3-(pentanoylamino)benzoate

Cat. No.: B311858
M. Wt: 249.3 g/mol
InChI Key: GJIRIDJBESOOHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(pentanoylamino)benzoate is an aromatic ester derivative featuring a pentanoyl amide group at the meta position of the benzoate ring. Its molecular formula is C₁₄H₁₉NO₃ (molecular weight: 249.30 g/mol). The compound is structurally characterized by:

  • An ethyl ester group at the carboxylic acid position.
  • A pentanoylamino (–NH–CO–C₄H₉) substituent at the 3-position of the benzene ring.

Its stability under diazotization conditions—owing to the ethyl ester’s protective role—is notable, avoiding decomposition pathways seen in free carboxylic acid analogs .

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.3 g/mol

IUPAC Name

ethyl 3-(pentanoylamino)benzoate

InChI

InChI=1S/C14H19NO3/c1-3-5-9-13(16)15-12-8-6-7-11(10-12)14(17)18-4-2/h6-8,10H,3-5,9H2,1-2H3,(H,15,16)

InChI Key

GJIRIDJBESOOHT-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=CC(=C1)C(=O)OCC

Canonical SMILES

CCCCC(=O)NC1=CC=CC(=C1)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Chain Length and Lipophilicity

Ethyl 3-(pentanoylamino)benzoate’s pentanoyl group distinguishes it from analogs like Ethyl-p-(n-butylamino)benzoate (CAS: 94-32-6, C₁₃H₁₉NO₂), which has a shorter butylamino (–NH–C₄H₉) group at the para position . The pentanoyl chain increases hydrophobicity, as evidenced by calculated logP values:

  • This compound: logP ≈ 3.2 (estimated via ChemDraw).
  • Ethyl-p-(n-butylamino)benzoate: logP ≈ 2.8 .

This difference impacts solubility and membrane permeability, critical for drug delivery applications.

Functional Group Diversity

Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) feature heterocyclic substituents (pyridazine, isoxazole) instead of acyl/alkyl chains. These groups introduce distinct electronic effects:

  • Electron-withdrawing pyridazine reduces ring electron density, altering reactivity in electrophilic substitutions.
  • Pentanoylamino’s electron-donating nature (via –NH–) enhances meta-directed reactions.

Positional Isomerism

The meta-substitution in this compound contrasts with para-substituted analogs like Ethyl 4-(butylamino)-3-iodobenzoate . Meta placement reduces steric hindrance compared to para, favoring certain coupling reactions. For example, diazotization of ethyl 3-aminobenzoate (precursor to this compound) proceeds efficiently in isopropanol, whereas para-substituted analogs may require stricter temperature control .

Thermal Stability

  • This compound: Decomposes at ~220°C (DSC data inferred from analogs).
  • Ethyl-p-(n-butylamino)benzoate: Stable up to 200°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.